molecular formula C12H16B2O4 B8200064 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene CAS No. 96433-09-9

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene

Cat. No.: B8200064
CAS No.: 96433-09-9
M. Wt: 245.9 g/mol
InChI Key: QQFCUSUMPGLERA-UHFFFAOYSA-N
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Description

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is an organoboron compound with the molecular formula C12H16B2O4 and a molecular weight of 245.88 g/mol This compound features a benzene ring substituted with two 1,3,2-dioxaborinan-2-yl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale reactions, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes.

Properties

IUPAC Name

2-[4-(1,3,2-dioxaborinan-2-yl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16B2O4/c1-7-15-13(16-8-1)11-3-5-12(6-4-11)14-17-9-2-10-18-14/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFCUSUMPGLERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)B3OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724358
Record name 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96433-09-9
Record name 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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